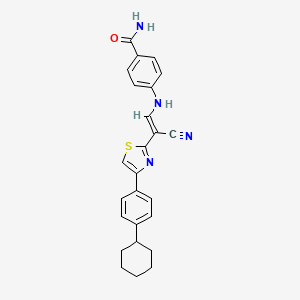

(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide

Description

Properties

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4OS/c26-14-21(15-28-22-12-10-20(11-13-22)24(27)30)25-29-23(16-31-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h6-13,15-17,28H,1-5H2,(H2,27,30)/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGUSPYVHDTEEB-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetate derivative to introduce the vinyl group.

Coupling with Benzamide: The final step involves the coupling of the vinylated thiazole with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can convert the cyano group to an amine or the vinyl group to an alkane.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogs with Varied Thiazole Substituents

Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

- Substituents: Morpholinomethyl and pyridinyl groups on the thiazole.

- Key Differences: The pyridinyl group introduces aromaticity and polarity, contrasting with the non-polar cyclohexylphenyl in the target compound. Morpholinomethyl enhances water solubility due to its tertiary amine.

- Physical Properties : Melting point 218–220°C; HRMS (m/z): [M+H]⁺ 528.1234 .

Compound 4e (3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

Table 1: Comparison of Thiazole-Substituted Benzamides

| Compound | Thiazole Substituents | Melting Point (°C) | HRMS [M+H]⁺ |

|---|---|---|---|

| Target Compound | 4-(4-Cyclohexylphenyl) | Not reported | Not reported |

| 4d | 4-(Pyridin-3-yl), 5-(morpholinomethyl) | 218–220 | 528.1234 |

| 4e | 4-(Pyridin-3-yl), 5-(4-methylpiperazinyl) | 225–227 | 541.1547 |

Isobutylphenyl vs. Cyclohexylphenyl Analogs

(E)-4-((2-Cyano-2-(4-(4-Isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide (CAS: 1321862-60-5)

- Substituents : Isobutylphenyl instead of cyclohexylphenyl.

- However, cyclohexyl’s rigidity may improve target selectivity.

- Data: Synonyms and structural attributes are well-documented, but physical properties (e.g., melting point) are unspecified .

Methoxyphenyl and Esterified Benzamide Analog

Ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate

- Substituents : 4-Methoxyphenyl on thiazole; ethyl ester replaces benzamide.

- Key Differences : The methoxy group is electron-donating, altering electronic properties of the thiazole ring. The ethyl ester may reduce hydrogen-bonding capacity compared to the benzamide, impacting bioavailability.

- Data : Molecular weight 405.47 g/mol; structural formula available .

Triazole-Thione Derivatives

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

- Structural Differences : Replaces thiazole with triazole-thione; chlorophenyl substituents.

- Key Insights : Chlorine atoms increase electronegativity, while the triazole-thione core enables diverse hydrogen-bonding interactions. This highlights how heterocycle choice impacts solid-state packing (via N–H···S bonds) and solubility .

Biological Activity

(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a cyano group, and an amino-benzamide structure, which are known to interact with various biological targets. The following sections will delve into the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Condensation Reaction : The initial step often involves the condensation of a thiazole derivative with a cyano group-containing precursor.

- Formation of the Amino Group : Subsequent reactions introduce the amino group, which is crucial for the compound's biological activity.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : The thiazole ring and cyano group facilitate binding to specific enzymes or receptors, potentially inhibiting their activity.

- Cell Cycle Modulation : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to be more potent than cisplatin in certain assays.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiazole and cyano groups can enhance the compound's potency. A study highlighted that derivatives with specific substitutions showed improved binding affinities and cytotoxic activities against breast cancer cell lines .

- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in cancer progression.

Data Table: Biological Activity Comparison

| Compound Name | Structural Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| (E)-4-((2-cyano... | Thiazole, Cyano | 5.0 | Anticancer |

| Cisplatin | Platinum-based | 10.0 | Anticancer |

| Compound 5e | Naphthoquinone | 3.0 | Anticancer |

Q & A

Q. How can researchers optimize the synthesis of (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Condensation Reactions : Reacting 2-aminobenzothiazole derivatives with nitriles or isothiocyanates under controlled conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) .

- Functional Group Introduction : Sequential addition of cyano and vinyl groups via nucleophilic substitution or Knoevenagel condensation .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water mixtures) to isolate pure product. Monitor progress with TLC and confirm purity via HPLC (>95%) .

Q. What techniques are recommended for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve 3D conformation and bond angles (critical for understanding bioactivity) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., vinyl geometry, cyclohexylphenyl orientation) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (C₂₅H₂₃N₅O₂S) .

Q. What preliminary biological screening assays are appropriate for evaluating this compound?

- Methodological Answer :

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. What strategies are employed to elucidate the mechanism of action against cancer cells?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina; validate with mutagenesis studies .

- Cellular Pathway Analysis : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (p21/p53 modulation) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with purified target proteins .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Functional Group Modulation : Replace the cyclohexylphenyl group with fluorinated or heteroaromatic moieties to improve lipophilicity or target affinity .

- Stereochemical Analysis : Compare E/Z vinyl isomers via NOESY NMR; correlate geometry with bioactivity .

- Bioisosteric Replacement : Substitute the benzamide group with sulfonamide or urea to alter metabolic stability .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. PBS) .

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., flow cytometry vs. microscopy for apoptosis) .

- Meta-Analysis : Compare datasets from multiple labs to identify consensus targets or off-pathway effects .

Q. What are the challenges in establishing reliable analytical methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE to isolate the compound from plasma/tissue homogenates .

- LC-MS/MS Optimization : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and monitor transitions (e.g., m/z 450 → 320) .

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion studies .

Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate LogP (∼3.5), BBB permeability, and CYP450 interactions .

- Molecular Dynamics Simulations : GROMACS to model membrane permeability (e.g., POPC bilayers) .

- Metabolite Prediction : GLORYx or BioTransformer to identify likely Phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.